molecular formula C11H10N4 B13567734 3-(5-amino-1-methyl-1H-pyrazol-3-yl)benzonitrile

3-(5-amino-1-methyl-1H-pyrazol-3-yl)benzonitrile

Cat. No.: B13567734
M. Wt: 198.22 g/mol
InChI Key: RZOOQDQPSOLPRU-UHFFFAOYSA-N
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Description

3-(5-amino-1-methyl-1H-pyrazol-3-yl)benzonitrile is a compound that belongs to the class of aminopyrazoles. Aminopyrazoles are known for their versatility in organic synthesis and medicinal chemistry. This compound features a pyrazole ring substituted with an amino group and a benzonitrile moiety, making it an interesting target for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-amino-1-methyl-1H-pyrazol-3-yl)benzonitrile typically involves the formation of the pyrazole ring followed by the introduction of the benzonitrile group. One common method involves the cyclocondensation of hydrazine derivatives with α,β-unsaturated carbonyl compounds to form the pyrazole ring. The amino group can be introduced through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling the temperature, solvent choice, and reaction time. The use of catalysts and advanced purification techniques like recrystallization and chromatography are also common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

3-(5-amino-1-methyl-1H-pyrazol-3-yl)benzonitrile can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The nitrile group can be reduced to form amines.

    Substitution: The compound can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride and hydrogen gas in the presence of a catalyst are often used.

    Substitution: Reagents such as halogens, alkyl halides, and acyl chlorides are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group can yield nitro derivatives, while reduction of the nitrile group can produce primary amines.

Scientific Research Applications

3-(5-amino-1-methyl-1H-pyrazol-3-yl)benzonitrile has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It serves as a lead compound in the development of new pharmaceuticals.

    Industry: The compound is used in the synthesis of dyes, agrochemicals, and other industrial products.

Mechanism of Action

The mechanism of action of 3-(5-amino-1-methyl-1H-pyrazol-3-yl)benzonitrile involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological macromolecules, while the benzonitrile moiety can participate in π-π interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-amino-1-methyl-1H-pyrazole
  • 5-amino-3-methyl-1-phenylpyrazole
  • 3-(5-amino-1H-1,2,4-triazol-3-yl)benzonitrile

Uniqueness

3-(5-amino-1-methyl-1H-pyrazol-3-yl)benzonitrile is unique due to the presence of both the amino group and the benzonitrile moiety. This combination allows for a wide range of chemical modifications and biological activities, making it a valuable compound in various fields of research.

Properties

Molecular Formula

C11H10N4

Molecular Weight

198.22 g/mol

IUPAC Name

3-(5-amino-1-methylpyrazol-3-yl)benzonitrile

InChI

InChI=1S/C11H10N4/c1-15-11(13)6-10(14-15)9-4-2-3-8(5-9)7-12/h2-6H,13H2,1H3

InChI Key

RZOOQDQPSOLPRU-UHFFFAOYSA-N

Canonical SMILES

CN1C(=CC(=N1)C2=CC=CC(=C2)C#N)N

Origin of Product

United States

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